molecular formula C13H17NO3 B157700 5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid CAS No. 139675-88-0

5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid

Cat. No.: B157700
CAS No.: 139675-88-0
M. Wt: 235.28 g/mol
InChI Key: DVNXKZVNVLNILY-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is a carboxylic acid derivative featuring a 4-(N,N-dimethylamino)phenyl group attached to a γ-ketovaleric acid backbone. The compound’s structure combines a polar, electron-donating dimethylamino substituent with a reactive carboxylic acid group, making it suitable for applications in organic synthesis, fluorescent probes, and pharmaceutical intermediates . The carboxylic acid moiety enables covalent conjugation via amide bond formation, as demonstrated in the grafting of similar acidic compounds onto solid substrates using N-hydroxysuccinimide (NHS) activation . Its commercial availability, noted by nine suppliers, underscores its utility in research and industrial contexts .

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14(2)11-8-6-10(7-9-11)12(15)4-3-5-13(16)17/h6-9H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNXKZVNVLNILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645481
Record name 5-[4-(Dimethylamino)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139675-88-0
Record name 5-[4-(Dimethylamino)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid typically involves the reaction of 4-(N,N-dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly as a precursor in drug development. Its structure allows for interaction with biological macromolecules, making it a suitable candidate for the design of new pharmaceuticals.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds structurally related to 5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid can inhibit tumor growth effectively. This suggests its potential application as an anticancer agent, warranting further investigation into its mechanisms and efficacy in clinical settings .

Neuropharmacology

The presence of the N,N-dimethylamino group enhances the compound's central nervous system activity. Studies suggest that it may influence neurotransmitter systems, potentially leading to analgesic effects or other neuropharmacological applications .

Synthesis and Chemical Reactions

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

  • Oxidation : Can produce carboxylic acids or ketones.
  • Reduction : May yield alcohols.
  • Substitution : Can form various substituted derivatives depending on the nucleophile used.

The compound's biological activity is attributed to its ability to interact with enzymes and receptors:

Enzyme Interaction Studies

Investigations have demonstrated that this compound can act as a biochemical probe, providing insights into enzyme mechanisms and pathways relevant to drug development .

Induction of Antimicrobial Peptides

Recent research has explored the potential of similar compounds to induce antimicrobial peptides (AMPs), suggesting a novel approach for treating infections by enhancing the body's natural defense mechanisms .

Case Studies

Several case studies highlight the compound's applications:

  • Antitumor Efficacy : A study evaluating derivatives showed significant cytotoxicity against specific cancer cell lines, indicating its promise as an anticancer agent.
  • Neuropharmacological Effects : Research into N,N-dimethylamino-containing compounds revealed their potential in modulating pain responses, suggesting therapeutic avenues for pain management.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential precursor for drug development; investigated for antitumor activity
NeuropharmacologyPossible influence on neurotransmitter systems; analgesic properties
Organic SynthesisIntermediate in chemical reactions; forms derivatives through oxidation and reduction
Biological StudiesActs as a biochemical probe; potential for inducing antimicrobial peptides

Mechanism of Action

The mechanism by which 5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The valeric acid moiety can interact with enzymes and receptors, modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid with analogs differing in substituents, electronic properties, and functional groups.

Halogen-Substituted Analogs

  • 5-(2-Fluorophenyl)-5-oxovaleric Acid (CAS: 199664-70-5): Substitution of the dimethylamino group with a 2-fluorophenyl introduces electron-withdrawing effects, reducing electron density at the aromatic ring. This compound, a known impurity in Ezetimibe synthesis, exhibits increased lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~1.8) .
  • 5-(4-Fluorophenyl)-5-oxovaleric Acid : The para-fluorine substitution further enhances metabolic stability but reduces solubility in aqueous media (water solubility: ~0.5 mg/mL) .

Key Insight: Halogenated analogs prioritize lipophilicity and metabolic stability, whereas the dimethylamino group in the target compound enhances polarity and hydrogen-bonding capacity, critical for probe design .

Alkyl-Substituted Analogs

  • 5-(4-Propylphenyl)-5-oxovaleric Acid: Replacing the dimethylamino group with a propyl chain increases hydrophobicity (logP ~3.0) but eliminates the amine’s hydrogen-bonding capability. This analog is less suited for aqueous-phase applications .

Ester Derivatives

  • Ethyl 5-[4-(N,N-Dimethylamino)phenyl]-5-oxovalerate (CAS: 951885-95-3): Esterification of the carboxylic acid group enhances membrane permeability (logP ~2.5 vs. ~1.8 for the acid) but requires hydrolysis for activation.

Amino- and Methoxy-Substituted Analogs

  • (R)-4-Amino-5-(2,4-Dimethoxyphenyl)-5-oxopentanoic Acid (CAS: 315679-46-0): The addition of methoxy and amino groups introduces hydrogen-bond donors/acceptors, altering binding affinity in enzyme-targeted applications. However, the dimethylamino group provides a balance of moderate polarity and steric accessibility .

Complex Substituents

  • (S)-5-[[1-Benzyl-2-[(4-Nitrophenyl)amino]-2-oxoethyl]amino]-5-oxovaleric Acid (CAS: 5800-34-0): The benzyl and nitro groups create steric hindrance and electronic complexity, limiting versatility compared to the target compound’s simpler structure .

Comparative Data Table

Compound Name Substituent Molecular Weight logP* Solubility (Water) Key Applications
This compound 4-(N,N-Dimethylamino)phenyl 249.3 ~1.8 Moderate (~10 mg/mL) Fluorescent probes, drug intermediates
5-(2-Fluorophenyl)-5-oxovaleric acid 2-Fluorophenyl 210.2 ~2.5 Low (~1 mg/mL) Pharmaceutical impurity
5-(4-Fluorophenyl)-5-oxovaleric acid 4-Fluorophenyl 210.2 ~2.6 Low (~0.5 mg/mL) Metabolic studies
Ethyl 5-[4-(N,N-Dimethylamino)phenyl]-5-oxovalerate Ethyl ester 277.4 ~2.5 Insoluble Prodrug development
5-(4-Propylphenyl)-5-oxovaleric acid 4-Propylphenyl 234.3 ~3.0 Very low Lipophilic intermediates

*logP values estimated using fragment-based methods.

Biological Activity

5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is a compound of significant interest in various fields of scientific research, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in medicine, and comparisons with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C13H17NO3. The structure features a dimethylamino group attached to a phenyl ring, which is further connected to a valeric acid moiety. This unique combination of functional groups contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The dimethylamino group can form hydrogen bonds, enhancing the compound's binding affinity to biological receptors.
  • Electrostatic Interactions : These interactions facilitate the modulation of biological pathways by influencing enzyme activity and receptor function.
  • Fluorescent Properties : The compound has been explored as a fluorescent probe in biochemical assays, allowing for the visualization of cellular processes .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:

  • Cell Viability Studies : In vitro assays indicated that certain derivatives significantly decreased the viability of human triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cell lines. The most active compounds showed EC50 values as low as 7.3 µM against MDA-MB-231 cells .
  • Structure-Activity Relationship (SAR) : Modifications to the chemical structure, such as the introduction of electron-withdrawing groups, enhanced anticancer activity. Compounds with bulky substituents demonstrated improved selectivity against cancer cells .

Other Biological Activities

In addition to anticancer effects, research has highlighted other potential biological activities:

  • Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity .
  • Use in Drug Development : Ongoing research aims to explore the therapeutic applications of this compound in drug formulation and development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeNotable Activity
4-(N,N-Dimethylamino)benzoic acidAromatic AcidAntibacterial and anticancer properties
5-(4-Dimethylaminophenyl)-2-benzamidopyrazineBenzamidopyrazineAntitumor activity
4-(Dimethylamino)phenyldiphenylphosphinePhosphine DerivativeAnticancer properties

The comparison reveals that while many compounds possess similar functionalities, the specific combination of dimethylamino and valeric acid moieties in this compound contributes to its distinct reactivity and biological profile.

Study 1: Anticancer Activity Assessment

A study conducted on several derivatives including this compound evaluated their effects on cancer cell lines. The findings indicated that modifications leading to increased hydrophobicity enhanced cellular uptake and cytotoxicity against MDA-MB-231 cells. The study concluded that targeted modifications could lead to more effective anticancer agents .

Study 2: Mechanistic Insights into Biological Activity

Another research effort focused on elucidating the mechanism by which these compounds exert their effects. It was found that certain derivatives could inhibit specific signaling pathways involved in tumor growth and metastasis, underscoring their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid, and how can purity be optimized?

  • Methodology : A common approach involves coupling 4-(N,N-dimethylamino)benzoyl chloride with glutaric anhydride derivatives under anhydrous conditions. For purity optimization, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is recommended. Monitoring via TLC and HPLC (C18 column, UV detection at 254 nm) ensures intermediates and final product purity .
  • Storage : Store at 0–6°C under inert atmosphere to prevent degradation of the ketone and carboxylic acid groups .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : 1H^1H NMR (DMSO-d6) should show peaks for dimethylamino protons (δ ~2.8–3.1 ppm), aromatic protons (δ ~7.2–7.8 ppm), and the oxovaleric acid backbone (δ ~2.1–2.6 ppm for CH2 groups, δ ~12.1 ppm for COOH). 13C^{13}C NMR confirms carbonyl carbons (δ ~170–210 ppm) .
  • Mass Spectrometry : ESI-MS in negative mode should yield [M-H]^- at m/z 264.3 (calculated for C13H17NO3) .

Q. What solvent systems are suitable for studying its stability in solution?

  • Stability Tests : Use polar aprotic solvents (DMSO, DMF) for long-term storage. Avoid aqueous buffers at extreme pH (≤3 or ≥10), as hydrolysis of the ketone or carboxylic acid may occur. Stability assays via UV-Vis spectroscopy (λmax ~280–300 nm) over 24–72 hours are advised .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence its photophysical properties?

  • Experimental Design : Compare fluorescence quantum yields (using quinine sulfate as a standard) and Stokes shifts in solvents of varying polarity. The dimethylamino group induces a twisted intramolecular charge-transfer (TICT) state, observed as solvatochromic shifts in emission spectra. Time-resolved fluorescence decay studies (TCSPC) reveal non-radiative decay pathways .
  • Contradictions : Some studies report dual emission (e.g., in acetonitrile), suggesting competing planarized (PICT) and TICT states. Resolve via temperature-dependent studies to isolate contributions .

Q. What computational methods predict its reactivity in biological systems?

  • Modeling Approach : DFT (B3LYP/6-31G*) calculations optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) assesses binding affinity, guided by its structural similarity to anti-inflammatory arylacetic acids .
  • Validation : Correlate computed dipole moments (~5–7 Debye) with experimental solvatochromic data to validate charge-transfer behavior .

Q. How can mechanistic studies resolve contradictions in its catalytic applications?

  • Case Study : Conflicting reports on its role in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may arise from ligand decomposition. Use 31P^{31}P NMR to track phosphine ligand stability (e.g., [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, a structural analog) during catalysis .
  • Mitigation : Pre-catalyze Pd(0) with the ligand under inert conditions to isolate active species and reduce side reactions .

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